molecular formula C10H17NO4 B8378010 8-Amino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid

8-Amino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid

Cat. No. B8378010
M. Wt: 215.25 g/mol
InChI Key: MHZQYURAVYGEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018383B2

Procedure details

8-Amino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid was synthesized from 1,4-dioxa-spiro[4.6]undecan-8-one (F. Alonso et al., Tetrahedron 51 (1995), 10259-10280) via the Bucherer-Bergs route in analogy to the procedure described in J. W. Tsang et al., J. Med. Chem. 27 (1984), 1663-1668. The intermediate was suspended in dioxane/water (2.5 ml/5 ml), sodium carbonate (0.732 g, 6.90 mmol) was added, the mixture was cooled in an ice bath and benzyl chloroformate (0.392 ml, dissolved in 2.5 ml of dioxane) was added with stirring. After 4 h, the mixture was partitioned between 2 N hydrochloric acid and EA, the aqueous phase was extracted with EA, the combined organic phrases were washed with water, dried over sodium sulfate and evaporated to dryness to yield a mixture of 8-benzyloxycarbonylamino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid and 1-benzyloxycarbonylamino-4-oxo-cycloheptanecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.732 g
Type
reactant
Reaction Step Two
Quantity
0.392 mL
Type
reactant
Reaction Step Three
Name
8-benzyloxycarbonylamino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-benzyloxycarbonylamino-4-oxo-cycloheptanecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O1C2(CCCC(=O)CC2)OCC1.C(=O)([O-])[O-].[Na+].[Na+].ClC(OCC1C=CC=CC=1)=O.C(OC([NH:40][C:41]1([C:52]([OH:54])=[O:53])[CH2:51][CH2:50][CH2:49][C:44]2([O:48][CH2:47][CH2:46][O:45]2)[CH2:43][CH2:42]1)=O)C1C=CC=CC=1.C(OC(NC1(C(O)=O)CCCC(=O)CC1)=O)C1C=CC=CC=1>O1CCOCC1.O>[NH2:40][C:41]1([C:52]([OH:54])=[O:53])[CH2:51][CH2:50][CH2:49][C:44]2([O:48][CH2:47][CH2:46][O:45]2)[CH2:43][CH2:42]1 |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CCC2)=O
Step Two
Name
Quantity
0.732 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0.392 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Four
Name
8-benzyloxycarbonylamino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(CCC2(OCCO2)CCC1)C(=O)O
Name
1-benzyloxycarbonylamino-4-oxo-cycloheptanecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(CCC(CCC1)=O)C(=O)O
Step Five
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between 2 N hydrochloric acid and EA
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EA
WASH
Type
WASH
Details
the combined organic phrases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1(CCC2(OCCO2)CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.